Methyl 4-cyano-4-hydroxy-1-methylcyclohexane-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62617-95-2 |

|---|---|

Molecular Formula |

C10H15NO3 |

Molecular Weight |

197.23 g/mol |

IUPAC Name |

methyl 4-cyano-4-hydroxy-1-methylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C10H15NO3/c1-9(8(12)14-2)3-5-10(13,7-11)6-4-9/h13H,3-6H2,1-2H3 |

InChI Key |

JFWSDFDMAXRTOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1)(C#N)O)C(=O)OC |

Origin of Product |

United States |

Biological Activity

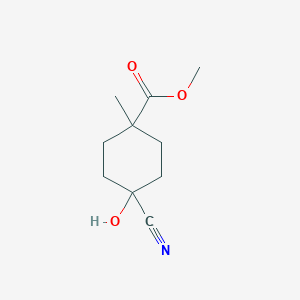

Methyl 4-cyano-4-hydroxy-1-methylcyclohexane-1-carboxylate (CAS Number: 62617-95-2) is an organic compound with a molecular formula of and a molecular weight of approximately 197.23 g/mol. This compound features a cyclohexane ring substituted with a cyano group, a hydroxy group, and a carboxylate ester, which may contribute to its unique biological activities.

Structural Characteristics

The structural formula of this compound can be represented as follows:

This compound's unique combination of functional groups is believed to influence its reactivity and potential biological effects.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial effects against certain pathogens.

- Anti-inflammatory Effects : The presence of the hydroxyl group suggests potential interactions with inflammatory pathways, possibly reducing inflammation.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, potentially impacting metabolic processes.

Case Studies and Experimental Data

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting strong antimicrobial properties.

-

Enzyme Interaction Studies :

- Research focused on the compound's interaction with acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism. In vitro assays demonstrated that this compound effectively inhibited ACC activity, leading to decreased fatty acid synthesis in HepG2 cells.

-

Anti-inflammatory Mechanism :

- Investigations into the anti-inflammatory properties revealed that the compound could downregulate pro-inflammatory cytokines in cell culture models, indicating its potential as an anti-inflammatory agent.

Data Table: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Key Functional Groups | Notable Properties |

|---|---|---|---|

| This compound | C10H15NO3 | Hydroxy, Cyano, Ester | Antimicrobial, Anti-inflammatory |

| Methyl 4-methylcyclohexane-1-carboxylate | C10H18O2 | Ester | Lacks cyano group; lower biological activity |

| Methyl trans-4-hydroxy-1-methylcyclohexane-1-carboxylate | C10H16O3 | Hydroxy, Ester | Different stereochemistry; varied reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.